molecular formula C19H18ClNO4 B12376931 Dibenzo(a,g)quinolizinium, 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy-,chloride CAS No. 78134-82-4

Dibenzo(a,g)quinolizinium, 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy-,chloride

Cat. No.: B12376931
CAS No.: 78134-82-4
M. Wt: 359.8 g/mol
InChI Key: KOUIRDSDSOKPLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydrodiscretamine (chloride) typically involves the extraction of bioactive isoquinoline alkaloids from plants such as Fissistigma polyanthum and Nandina domestica . The synthetic route includes several steps of chemical reactions, including condensation and cyclization reactions, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for dehydrodiscretamine (chloride) are not extensively documented. the process generally involves large-scale extraction and purification techniques, followed by chemical synthesis under stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Dehydrodiscretamine (chloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Dehydrodiscretamine (chloride) has a wide range of scientific research applications, including:

Mechanism of Action

Dehydrodiscretamine (chloride) exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease. The molecular targets include the active sites of AChE and BChE, and the pathways involved are related to cholinergic signaling.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another AChE inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A dual inhibitor of AChE and BChE, similar to dehydrodiscretamine (chloride).

    Galantamine: An AChE inhibitor with additional nicotinic receptor modulating properties.

Uniqueness

Dehydrodiscretamine (chloride) is unique due to its dual inhibition of both AChE and BChE, combined with its antioxidant properties . This makes it a promising candidate for research and potential therapeutic applications in neurodegenerative diseases.

Properties

CAS No.

78134-82-4

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

2,9-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3,10-diol;chloride

InChI

InChI=1S/C19H17NO4.ClH/c1-23-18-9-13-12(8-17(18)22)5-6-20-10-14-11(7-15(13)20)3-4-16(21)19(14)24-2;/h3-4,7-10,21H,5-6H2,1-2H3;1H

InChI Key

KOUIRDSDSOKPLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC(=C(C4=C3)OC)O)O.[Cl-]

Origin of Product

United States

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